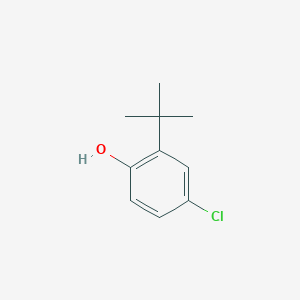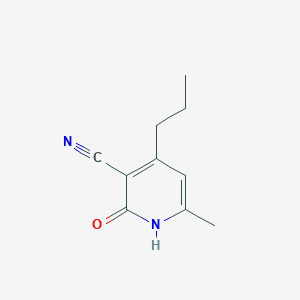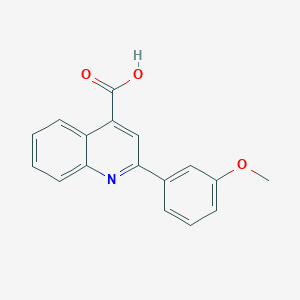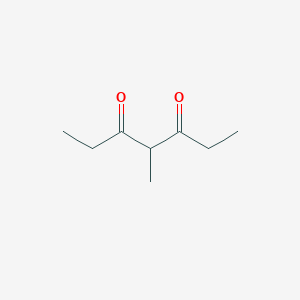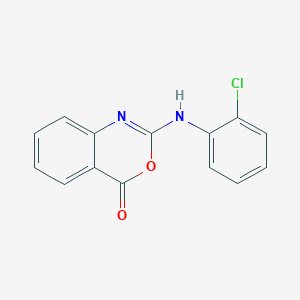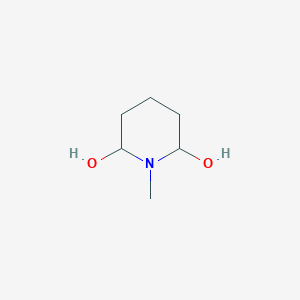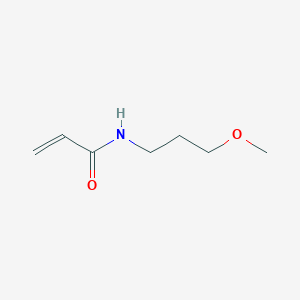
N-(3-Methoxypropyl)acrylamide
Übersicht
Beschreibung
N-(3-Methoxypropyl)acrylamide (NMPA) is a compound with the empirical formula C7H13NO2 . It is used in the creation of polymer gel dosimeters for radiotherapy . The dosimetric properties of NMPA polymer gel dosimeter have been evaluated using UV-vis spectrophotometry .
Synthesis Analysis
The synthesis of N-(3-Methoxypropyl)acrylamide related compounds has been studied. For instance, N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .
Molecular Structure Analysis
The molecular weight of N-(3-Methoxypropyl)acrylamide is 143.18 . The compound’s structure includes a methoxypropyl group attached to an acrylamide group .
Physical And Chemical Properties Analysis
N-(3-Methoxypropyl)acrylamide is a liquid at room temperature and has a density of 1.023 g/mL at 25 °C . Its refractive index is 1.475 .
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of N-(3-Methoxypropyl)acrylamide:
Radiation Therapy Dosimetry
N-(3-Methoxypropyl)acrylamide has been used to enhance the dosimetric properties of polymer gel dosimeters in radiation therapy. By incorporating additives like calcium chloride (CaCl2), researchers have significantly improved the dose sensitivity of these gels, which are crucial for accurate dose measurements in cancer treatments .
UV-Vis Spectrophotometry Dosimetry
The compound’s dosimetric properties have also been evaluated using UV-visible spectrophotometry, a simple and low-cost method. This approach helps in determining the absorbed radiation doses by examining the optical properties of polymerized N-(3-Methoxypropyl)acrylamide gels .
Performance Improvement in Polymer Gel Dosimeters
Studies have shown that additives like lithium chloride (LiCl) can improve the dose-response performance of N-(3-Methoxypropyl)acrylamide polymer gel dosimeters. These gels are used for 3-D dose measurements in medical linear accelerators, enhancing the accuracy of radiation treatments .
Quality Assurance in CyberKnife Radiotherapy
A novel application involves using N-(3-Methoxypropyl)acrylamide polymer gel dosimeters for 3-D quality assurance in CyberKnife radiotherapy. This advanced form of radiation therapy requires precise dosimetry, which is facilitated by the optical properties of these gels when read by optical CT scanners .
Wirkmechanismus
Target of Action
N-(3-Methoxypropyl)acrylamide (NMPA) is primarily used as a laboratory chemical and in the synthesis of substances . .
Pharmacokinetics
It is known that nmpa is a liquid at room temperature with a density of 1023 g/mL at 25 °C This suggests that it may have good solubility in biological fluids, which could potentially influence its bioavailability
Result of Action
It is known that nmpa can cause skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . These effects suggest that NMPA may interact with biological tissues and organisms in a way that causes irritation and toxicity.
Action Environment
The action of NMPA can be influenced by various environmental factors. For example, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, NMPA is known to be toxic to aquatic life , indicating that its action and efficacy can be influenced by the environmental context.
Safety and Hazards
N-(3-Methoxypropyl)acrylamide is a combustible liquid and should be stored at temperatures between 2-8°C . It can cause skin and eye irritation . Therefore, it is recommended to avoid prolonged exposure, use personal protective equipment, and ensure adequate ventilation when handling this compound .
Zukünftige Richtungen
N-(3-Methoxypropyl)acrylamide has been studied for its use in radiotherapy dosimetry . The addition of lithium chloride (LiCl) to the NMPA polymer gel dosimeter was found to improve the dose-response performance of the dosimeter . This suggests potential future directions for improving the performance of NMPA-based dosimeters.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJGITGQDQSWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437820 | |
| Record name | N-(3-Methoxypropyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)acrylamide | |
CAS RN |
107374-86-7 | |
| Record name | N-(3-Methoxypropyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-METHOXYPROPYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





